N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[[[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-14-20-18(13-27-14)16-4-6-17(7-5-16)28(23,24)19-12-15-8-10-22(11-9-15)29(25,26)21(2)3/h4-7,13,15,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHVWCTDPROEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromoacetophenone and acetamide, under basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride in the presence of a base like triethylamine.
Piperidine Ring Introduction: The final step involves the coupling of the sulfonamide intermediate with N,N-dimethylpiperidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson’s disease .
Comparison with Similar Compounds
W-15 and W-18 (Opioid Analogs)
- Structural Differences :
- Functional Implications: W-18 and W-15 exhibit opioid receptor activity due to their structural resemblance to fentanyl.
4-(2-Methyloxazol-4-yl)benzenesulfonamide (Compound 1)
- Synthesis :
- Bioactivity :
Heterocyclic Sulfonamide Derivatives
N-(2-thiazolyl)-benzenesulfonamide
- Structural Contrast :
- Replaces the oxazole with a thiazole ring, altering electronic properties (thiazole’s sulfur atom vs. oxazole’s oxygen).
- Functional Impact :
N,N-dimethyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-sulfonamide
- Key Differences :
Substituted Piperidinecarboxamides
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide
- Structural Comparison :
Comparative Data Table
Key Research Findings and Implications
Synthetic Challenges : Oxazole-containing sulfonamides (e.g., Compound 1) often require optimized conditions due to low yields, a consideration for scaling up the target compound .
Bioactivity Trends : The 2-methyloxazol-4-yl group correlates with MAO inhibition, while piperidine substitution patterns influence receptor selectivity (e.g., opioid vs. MAO targets) .
Structural Optimization : Replacement of sulfonamide with carboxamide (as in ) or heterocycles (thiazole, triazolone) modulates electronic properties and bioavailability, guiding future derivatization of the target compound .
Biological Activity
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide, a compound with the CAS number 2034259-94-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H26N4O3S
- Molecular Weight : 426.5 g/mol
The structural components include a piperidine ring, a methyloxazole moiety, and a phenylsulfonamide group, which contribute to its pharmacological properties.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific biological pathways. Research indicates that compounds with similar structures often target kinase activity and ion channels, which are critical in various cellular processes.
Ion Channel Modulation
Research on related compounds indicates that targeting ion channels, particularly potassium channels in insects like Aedes aegypti, can lead to effective pest control strategies. This opens avenues for exploring the compound as a potential insecticide or pest management solution by modulating these channels.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency against specific biological targets. For example:
| Compound | IC50 (mM) | Remarks |
|---|---|---|
| 9k | 0.177 | Most potent among tested analogs |
| 9h | 0.496 | Comparable activity |
| 9a | 1.29 | Lower potency |
These findings indicate that modifications in the molecular structure can significantly influence biological activity, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.
Case Studies
- Mosquito Control : A study highlighted the efficacy of sulfonamide derivatives in inhibiting potassium channels in Aedes aegypti. The results indicated that certain analogs could reduce mosquito larval survival rates significantly, suggesting potential for use as environmentally friendly insecticides .
- Cancer Research : Although direct studies on this specific compound are scarce, related sulfonamide compounds have shown promise in inhibiting tumor growth through kinase inhibition pathways. Future investigations may reveal similar properties for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
